5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide
Overview
Description
5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Acylation and Stereoselective Reduction
Research into the asymmetric acylation of carboxamides and the stereoselective reduction of the resulting oxoamides reveals the potential for creating chiral molecules, which are crucial in the development of pharmaceuticals. Such processes offer alternative approaches to asymmetric synthesis, which is key in producing enantiomerically pure compounds (Yoshio N. Ito, T. Katsuki*, M. Yamaguchi, 1984).
Novel Heterocyclic Compounds with Anti-inflammatory and Analgesic Activities
The synthesis of novel heterocyclic compounds derived from specific furamide structures has shown promising anti-inflammatory and analgesic properties. These compounds, through various chemical reactions, have been evaluated for their COX-1/COX-2 inhibition, showcasing potential therapeutic benefits (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Advanced Synthesis Techniques for Heterocyclic Compounds
Explorations into the synthesis of pyridine and pyrimidine derivatives demonstrate the versatility of furamide and related compounds as precursors in creating biologically active molecules. These methodologies are crucial for the development of new pharmaceuticals and agrochemicals, underscoring the importance of innovative synthetic routes in chemical research (S. Shiotani, Katsunori Taniguchi, 1996).
Exploration of Quantum Studies and NLO Properties
Investigations into the quantum studies, non-linear optical (NLO) properties, and thermodynamic characteristics of novel furamide derivatives highlight the potential of these compounds in materials science and photonic applications. Such research contributes to the understanding of the electronic structure and reactivity of these compounds, facilitating their application in new materials and technologies (S. A. Halim, M. Ibrahim, 2022).
Antiprotozoal Agents from Dicationic Imidazo[1,2-a]pyridines
The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines as antiprotozoal agents underscore the therapeutic potential of furamide derivatives in treating protozoal infections. These studies reveal the importance of structural modifications in enhancing biological activity and specificity, which is critical in the search for new antiprotozoal therapies (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Properties
IUPAC Name |
5-(methoxymethyl)-N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-5-6-15(11-21-13)26-19-14(4-3-9-20-19)10-22-18(23)17-8-7-16(25-17)12-24-2/h3-9,11H,10,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXRANNFENGUOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=C(O3)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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